molecular formula C7H12N2O B8581839 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one

Cat. No.: B8581839
M. Wt: 140.18 g/mol
InChI Key: KWOBDSMVETWCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C7H12N2O/c1-6(8)4-9-5(10)7(6)2-3-7/h2-4,8H2,1H3,(H,9,10)

InChI Key

KWOBDSMVETWCFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C12CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution (70 mL) of the crude 1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride (800 mg, 3.46 mmol) in acetonitrile was added 1,1,1,3,3,3-hexamethyldisilazane (7.38 mL, 34.6 mmol), and the mixture was heated under reflux in an oil bath at 100° C. for 4 hours under nitrogen atmosphere. The mixture was cooled to room temperature, and after adding methanol (70 mL), the solvent was removed by distillation under reduced pressure to obtain crude 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one as a pale brown gummy solid.
Name
1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an acetonitrile solution (70 mL) of the crude product (800 mg, 3.46 mmol) of 1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride was added 1,1,1,3,3,3-hexamethyldisilazane (7.38 mL, 34.6 mmol), and the mixture was heated under reflux under a nitrogen atmosphere in an oil bath at 100° C. for 4 hours. Then the solution was cooled to room temperature, and to the solution was added methanol (70 mL). After that, the solvent was removed under reduced pressure. Thus a crude product of 7-amino-7-methyl-5-azaspiro[2.4]heptan-4-one was obtained as a light brown gum-like solid.
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
800 mg
Type
reactant
Reaction Step One
Name
1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

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